3-(6-Bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(6-Bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C23H19BrN2O4 and its molecular weight is 467.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been explored for its role in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, prepared in high yield from 3‐bromopyruvic acid, showcasing its potential in creating diverse chemical structures (K. Le & R. Goodnow, 2004).
- It is also a precursor in the Fmoc-based solid phase peptide synthesis, indicating its utility in peptide modification and research (S. Funakoshi et al., 1988).
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group, integral to the compound, is utilized to protect hydroxy-groups in synthetic chemistry, demonstrating its versatility in the synthesis of complex molecules (C. Gioeli & J. Chattopadhyaya, 1982).
Ligand Design and Biological Applications
- A pivotal application is in the design of ligands bearing 6-bromo-2,2'-bipyridine pendant arms for potential labeling of biological materials, contributing to the development of targeted therapeutic agents (L. Charbonnière, N. Weibel, & R. Ziessel, 2002).
- Additionally, the α-Fmoc-amino-4-methoxybenzyl derivative is used for the synthesis of peptide amides, highlighting its importance in peptide science and drug development (S. Funakoshi et al., 1988).
Novel Organic Compounds and Applications
- The synthesis of oligomers derived from amide-linked neuraminic acid analogues has been facilitated by the N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from this compound, showcasing its utility in creating new oligomeric structures for potential biological applications (Travis Q. Gregar & J. Gervay-Hague, 2004).
Properties
IUPAC Name |
3-(6-bromopyridin-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c24-21-10-9-14(12-25-21)11-20(22(27)28)26-23(29)30-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGQAPBZNKQRIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=C(C=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.